1-(3,5-Dibromo-4-methylphenyl)ethanone
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Overview
Description
1-(3,5-Dibromo-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O It is characterized by the presence of two bromine atoms and a methyl group attached to a phenyl ring, along with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromo-4-methylphenyl)ethanone can be synthesized through the bromination of 4-methylacetophenone. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dibromo-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of various substituted phenyl ethanones.
Oxidation: Formation of 3,5-dibromo-4-methylbenzoic acid.
Reduction: Formation of 1-(3,5-dibromo-4-methylphenyl)ethanol.
Scientific Research Applications
1-(3,5-Dibromo-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromo-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atoms and ethanone group play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone
- 1-(3,5-Dibromo-2-hydroxyphenyl)ethanone
- 1-(3,5-Dibromo-4-methoxyphenyl)ethanone
Comparison: 1-(3,5-Dibromo-4-methylphenyl)ethanone is unique due to the presence of a methyl group, which can influence its reactivity and biological activity. Compared to its hydroxyl or methoxy analogs, the methyl group can affect the compound’s solubility, stability, and interaction with other molecules .
Properties
Molecular Formula |
C9H8Br2O |
---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
1-(3,5-dibromo-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4H,1-2H3 |
InChI Key |
LBUFTQJSISPEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)C)Br |
Origin of Product |
United States |
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